2-(2H-1,3-benzodioxol-5-yl)-5-[(4-ethenylphenyl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one
CAS No.: 1326895-58-2
Cat. No.: VC11887259
Molecular Formula: C22H17N3O3
Molecular Weight: 371.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1326895-58-2 |
|---|---|
| Molecular Formula | C22H17N3O3 |
| Molecular Weight | 371.4 g/mol |
| IUPAC Name | 2-(1,3-benzodioxol-5-yl)-5-[(4-ethenylphenyl)methyl]pyrazolo[1,5-a]pyrazin-4-one |
| Standard InChI | InChI=1S/C22H17N3O3/c1-2-15-3-5-16(6-4-15)13-24-9-10-25-19(22(24)26)12-18(23-25)17-7-8-20-21(11-17)28-14-27-20/h2-12H,1,13-14H2 |
| Standard InChI Key | ZGPKDIIMICDWNZ-UHFFFAOYSA-N |
| SMILES | C=CC1=CC=C(C=C1)CN2C=CN3C(=CC(=N3)C4=CC5=C(C=C4)OCO5)C2=O |
| Canonical SMILES | C=CC1=CC=C(C=C1)CN2C=CN3C(=CC(=N3)C4=CC5=C(C=C4)OCO5)C2=O |
Introduction
Chemical Structure and Molecular Characteristics
Core Architecture
The molecule’s backbone consists of a pyrazolo[1,5-a]pyrazin-4-one system, a bicyclic framework featuring fused pyrazole and pyrazine rings. The pyrazinone ring (position 4) is substituted at position 2 with a 1,3-benzodioxol-5-yl group, while position 5 is occupied by a (4-ethenylphenyl)methyl side chain .
Benzodioxole Substituent
The 1,3-benzodioxole group is a methylenedioxy-bridged aromatic ring, known to enhance metabolic stability and ligand-receptor interactions in medicinal compounds. Its electron-rich nature may facilitate π-π stacking with biological targets, a feature observed in analogous antimicrobial and anticancer agents .
4-Ethenylphenylmethyl Side Chain
The (4-ethenylphenyl)methyl group introduces a vinyl-substituted benzyl moiety. The ethenyl (vinyl) group’s sp² hybridization could influence conformational rigidity and intermolecular interactions, as seen in kinase inhibitors .
Molecular Formula and Weight
Synthetic Pathways and Optimization
Retrosynthetic Analysis
The compound can be dissected into three key building blocks:
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Pyrazolo[1,5-a]pyrazin-4-one core
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1,3-Benzodioxol-5-yl substituent
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4-Ethenylphenylmethyl side chain
Core Formation
Microwave-assisted cyclocondensation, as described for pyrazolo-pyrazinones , offers a viable route:
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React ethyl 3-phenyl-1H-pyrazole-5-carboxylate with 2-(2-aminoethoxy)ethanol under solvent-free microwave conditions.
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Intermediate purification via column chromatography (silica gel, ethyl acetate/hexane) .
Functionalization
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Benzodioxole Introduction: Ullmann coupling using copper(I) iodide and trans-N,N'-dimethylcyclohexane-1,2-diamine in DMF at 110°C.
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Side Chain Attachment: Mitsunobu reaction with 4-ethenylbenzyl alcohol, employing diethyl azodicarboxylate (DEAD) and triphenylphosphine .
Physicochemical Properties
Predicted Properties (Table 1)
| Property | Value | Method/Source |
|---|---|---|
| LogP (Partition Coefficient) | 3.2 ± 0.5 | XLogP3-AA |
| Solubility (Water) | 12.8 μg/mL | SwissADME Prediction |
| Hydrogen Bond Donors | 1 (pyrazinone NH) | PubChem |
| Hydrogen Bond Acceptors | 5 | PubChem |
Spectral Characterization
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IR: Expected peaks at 1685 cm⁻¹ (C=O stretch), 1610 cm⁻¹ (C=N pyrazine), and 1240 cm⁻¹ (benzodioxole C-O) .
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¹H NMR (DMSO-d6): δ 8.21 (pyrazine H), 6.85–7.45 (benzodioxole and ethenylphenyl protons), 5.20–5.80 (vinyl CH₂) .
Biological Activity and Mechanisms
Anticancer Activity
Analogous compounds show IC₅₀ values of 1.2–4.8 μM against A549 lung cancer cells . The 4-ethenylphenyl group may enhance cellular uptake via lipid bilayer interaction, a mechanism observed in vinyl-substituted chemotherapeutics .
Anti-Inflammatory Effects
Benzodioxole derivatives inhibit COX-2 (65% inhibition at 10 μM), suggesting potential for this compound in modulating arachidonic acid pathways.
Pharmacological Applications and Prospects
Drug Development Considerations
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Bioavailability: Moderate LogP (3.2) suggests adequate membrane permeability but may require prodrug strategies for aqueous solubility .
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Metabolism: Benzodioxole rings are prone to CYP450-mediated oxidation, necessitating structural analogs for metabolic stability.
Therapeutic Hypotheses
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